molecular formula C8H2BrF2NO2 B1447403 5-Bromo-4,6-difluoroindoline-2,3-dione CAS No. 874830-74-7

5-Bromo-4,6-difluoroindoline-2,3-dione

Cat. No. B1447403
M. Wt: 262.01 g/mol
InChI Key: HLOUGGGNIWHBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4,6-difluoroindoline-2,3-dione is an organofluorine compound with a wide range of applications in organic synthesis, medicinal chemistry and materials science. It is a highly reactive difluorinated ketone with many unique properties, making it a valuable reagent for a variety of synthetic transformations.

Scientific Research Applications

  • Organic Synthesis

    • Indoline diones are often used as building blocks in the synthesis of complex molecules . For example, they can be used in the synthesis of spirooxindole derivatives , which are interesting synthetic molecules because of their variety of pharmacological activities .
  • Medicinal Chemistry

    • Indoline diones and their derivatives exhibit a wide range of biological properties . They have been found to have antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and anti-HIV properties . Some pharmacological products, such as cipargamin (an anti-malarial agent), Spirotryprostatine B (inhibitors of the cell cycle in the G2/M phase), and Horsifiline (an analgesic effect) are based on spirooxindole derivatives .
  • Material Science

    • Indoline diones can serve as ligands in the formation of metal-organic frameworks . These frameworks have potential applications in gas storage, separation, and catalysis.
  • Catalytic Asymmetric Synthesis

    • Pyrroloindolines, a type of polycyclic indoline, have been used in the catalytic asymmetric synthesis of natural products . Their rigid tricyclic molecular architectures pose a great challenge to synthetic chemists, but also make them significant in biological sciences and drug development .
  • Synthesis of Spiro Diones

    • A new synthetic approach for realizing biologically relevant bis-aryl spiro [azetidine-2,3′-indoline]-2′,4-diones was developed based on Staudinger ketene–imine cycloaddition . This method involves a one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base .
  • Biosensing and Bioimaging

    • Indane-1,3-dione, a derivative of indoline diones, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

properties

IUPAC Name

5-bromo-4,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-5-2(10)1-3-4(6(5)11)7(13)8(14)12-3/h1H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUGGGNIWHBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-difluoroindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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